molecular formula C16H15NO B5677800 N-(1-phenylcyclopropyl)benzamide

N-(1-phenylcyclopropyl)benzamide

Cat. No.: B5677800
M. Wt: 237.30 g/mol
InChI Key: VPHKQMTVHJDHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-phenylcyclopropyl)benzamide is a benzamide derivative featuring a cyclopropyl group directly attached to a phenyl ring and an amide linkage to a benzoyl group. Cyclopropane rings are known to impart rigidity and strain, which can influence reactivity, stability, and biological interactions . The benzamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(1-phenylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKQMTVHJDHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylcyclopropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method includes the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclopropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical c

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(1-phenylcyclopropyl)benzamide and related benzamide derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
This compound* (Inferred: C₁₆H₁₅NO) ~237.30 Cyclopropyl-phenyl, benzamide Hypothesized rigidity, potential bioactivity -
N-(1-phenylpropyl)benzamide C₁₆H₁₇NO 239.317 Phenylpropyl chain Unknown bioactivity; structural flexibility
N-[1-(hydroxymethyl)cyclopropyl]benzamide C₁₁H₁₃NO₂ 191.226 Hydroxymethyl-cyclopropyl Increased hydrophilicity, possible metabolic stability
N-(cyclopropanecarbonyl)benzamide C₁₁H₁₁NO₂ 197.22 Cyclopropanecarbonyl Potential enzyme interaction (e.g., HAT modulation)
CTB (N-(4-chloro-3-CF₃-phenyl)-2-ethoxybenzamide) C₁₇H₁₄ClF₃NO₂ 367.75 Chloro-CF₃-phenyl, ethoxy p300 HAT activation, anticancer activity
N-(diisopropylphosphanyl)benzamide C₁₃H₂₀NOP 261.28 Diisopropylphosphanyl Ligand for catalysis, electronic modulation

*Note: Data for this compound are inferred from analogs.

Structural and Electronic Differences

  • Cyclopropane vs.
  • Hydroxymethyl Substitution : The hydroxymethyl group in N-[1-(hydroxymethyl)cyclopropyl]benzamide increases hydrophilicity, which may improve solubility and metabolic stability relative to the parent compound .
  • Phosphanyl vs.

Physicochemical Properties

  • Molecular Weight and Solubility : Smaller analogs like N-[1-(hydroxymethyl)cyclopropyl]benzamide (MW 191.226) may exhibit better solubility than bulkier derivatives (e.g., CTB, MW 367.75), impacting pharmacokinetics .
  • LogP Trends : Hydrophobic groups (e.g., pentadecyl in ) increase LogP, favoring membrane permeability, while polar substituents (e.g., hydroxymethyl) reduce LogP, enhancing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.